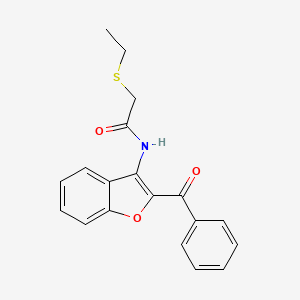

N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

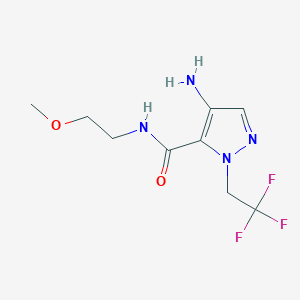

“N-(2-Benzoyl-1-benzofuran-3-yl)acetamide” is a chemical compound with the linear formula C17H13NO3 . It has a molecular weight of 279.298 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(2-Benzoyl-1-benzofuran-3-yl)acetamide” is represented by the linear formula C17H13NO3 . For a more detailed analysis of the molecular structure, you may need to refer to the compound’s crystallographic data or conduct spectroscopic studies.Physical And Chemical Properties Analysis

“N-(2-Benzoyl-1-benzofuran-3-yl)acetamide” has a molecular weight of 279.298 . For a comprehensive analysis of its physical and chemical properties, further experimental studies would be required.Aplicaciones Científicas De Investigación

Antifolate Drug Design

- A classical antifolate compound demonstrated potent inhibition of human dihydrofolate reductase (DHFR) and significant antitumor activity, indicating the potential of benzofuran derivatives in cancer therapy (Gangjee et al., 2007).

Anticonvulsant Agent Synthesis

- Benzofuran-acetamide scaffolds were synthesized and evaluated as potential anticonvulsant agents, showing efficacy in preventing seizure spread in a maximal electroshock induced seizures model in mice (Shakya et al., 2016).

Thymidylate Synthase Inhibition

- A dideazatetrahydrofolate analogue lacking a chiral center at C-6 was found to be an antitumor agent with its primary action at thymidylate synthase rather than purine synthesis, suggesting a new direction for antitumor drug development (Taylor et al., 1992).

Analgesic Activity

- Substituted 1-benzofurans and 1-benzothiophenes exhibited considerable analgesic activity, opening avenues for new pain management options (Rádl et al., 2000).

Synthetic Methodology for Benzofuran Scaffolds

- The construction of benzofuran-3(2H)-one scaffolds with a quaternary center was achieved via Rh/Co relay catalyzed C-H functionalization/annulation, demonstrating an efficient method for synthesizing complex benzofuran derivatives (Yuan et al., 2019).

Propiedades

IUPAC Name |

N-(2-benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-2-24-12-16(21)20-17-14-10-6-7-11-15(14)23-19(17)18(22)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGMVULUQSNUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

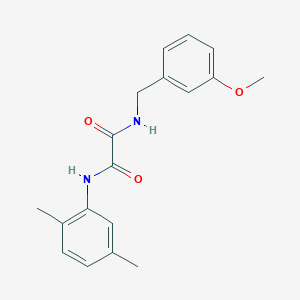

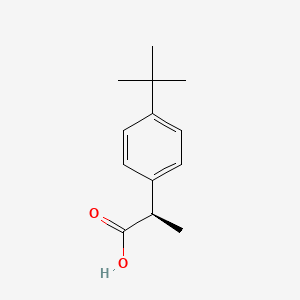

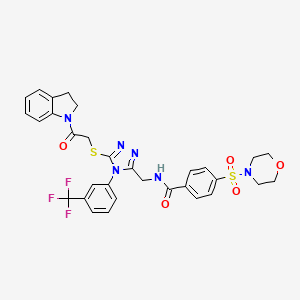

![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2444363.png)

![2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2444364.png)